![molecular formula C7H8N4O B1659675 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2(1H)-one CAS No. 67089-24-1](/img/structure/B1659675.png)
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2(1H)-one
Overview
Description
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2(1H)-one is a chemical compound with the molecular formula C9H10N4O2 . It is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study reported the synthesis of a related compound through the cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide in the presence of Ni(NO3)2 .Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a triazole ring fused with a pyrimidine ring . The compound also contains two methyl groups attached to the triazole ring .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can form complexes with metals such as Zn, Cd, and Hg . It can also be used as a building block in the synthesis of other compounds, such as those containing a pyrazole scaffold .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 206.20 g/mol and a topological polar surface area of 80.4 Ų . It has one hydrogen bond donor and five hydrogen bond acceptors .Scientific Research Applications
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2(1H)-one has been studied for its potential pharmacological properties. The compound has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, the compound has been investigated for its potential use as a photosensitizer in photodynamic therapy.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2(1H)-one is not fully understood. However, studies have shown that the compound exhibits its pharmacological activities through various mechanisms, including inhibition of protein kinases, modulation of the immune system, and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and viruses. It has also been shown to reduce inflammation and oxidative stress. Additionally, the compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2(1H)-one has several advantages for lab experiments. The compound is relatively easy to synthesize and purify. It exhibits potent pharmacological activities, making it a useful tool for studying various biological processes. However, the compound also has limitations. Its mechanism of action is not fully understood, and its pharmacokinetic properties are not well characterized.
Future Directions
There are several future directions for the study of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2(1H)-one. One direction is to further investigate its mechanism of action and pharmacokinetic properties. Another direction is to explore its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the compound could be studied for its potential use as a photosensitizer in photodynamic therapy. Overall, further research on this compound could lead to the development of new therapeutic agents for various diseases.
properties
IUPAC Name |
5,7-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-4-3-5(2)11-6(8-4)9-7(12)10-11/h3H,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKPSOXMJCFGCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=O)NN12)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40612500 | |
Record name | 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40612500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67089-24-1 | |
Record name | 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40612500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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